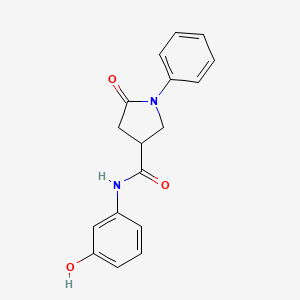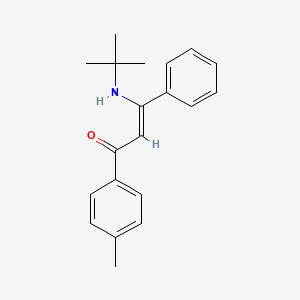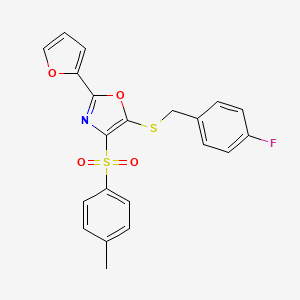
5-Bromo-2-(pyridin-4-ylmethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(pyridin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H9BrN2O . It is used in research and has potential applications in various fields of chemistry .
Synthesis Analysis
The synthesis of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine and related compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . This process typically starts with commercially available bromopyridines and involves the reaction with arylboronic acids . The synthesis can be optimized to increase yield and avoid the use of certain catalysts .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine can be represented by the SMILES stringCOc1ccc(Br)cn1 . The InChI key for this compound is XADICJHFELMBGX-UHFFFAOYSA-N . Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine are typically catalyzed reactions. For instance, Suzuki cross-coupling reactions are commonly used in the synthesis of this compound . Other reactions may involve the use of Grignard reagents, acetic anhydride, and other reagents .Physical And Chemical Properties Analysis
5-Bromo-2-(pyridin-4-ylmethoxy)pyridine has a molecular weight of 265.10596 . It has a refractive index of 1.555 and a density of 1.453 g/mL at 25 °C . The boiling point of this compound is 80 °C at 12 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
5-Bromo-2-(pyridin-4-ylmethoxy)pyridine serves as a key intermediate in the synthesis of complex organic molecules due to its reactive bromo and methoxy groups. For instance, it reacts with pyridine and potassium carbonate to produce pyridinium ylides, demonstrating its utility in creating betaine structures with distorted ring fragments connected by a single C-N bond (Kuhn, Al-Sheikh, & Steimann, 2003). Such compounds are important for further chemical transformations and applications in material science.
Photophysical Properties and Material Science Applications
The compound is also explored for its potential in material science, particularly in the synthesis of novel compounds with unique photophysical properties. For example, research into the spectroscopic and optical characteristics of related bromo-pyridine derivatives has provided insights into their nonlinear optical (NLO) properties, important for applications in photonic and electronic devices (Vural & Kara, 2017).
Ligand Design for Metal Complexes
Moreover, 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine is instrumental in the development of metal complexes. Its structural features make it an excellent candidate for ligand design, contributing to the synthesis of metal-organic frameworks (MOFs) and coordination compounds with potential applications in catalysis, molecular recognition, and as sensors (Lin, Zhang, Zhang, & Yao, 2011).
Contributions to Heterocyclic Chemistry
The compound is also pivotal in heterocyclic chemistry, enabling the synthesis of novel pyridine-based derivatives through cross-coupling reactions. These derivatives are then explored for various biological activities, highlighting the compound's role in medicinal chemistry and drug design (Ahmad et al., 2017).
Safety and Hazards
This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety pictograms associated with this compound include GHS07, and the signal word is "Warning" . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Eigenschaften
IUPAC Name |
5-bromo-2-(pyridin-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBZEJWPEAFDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine](/img/structure/B2808657.png)


![N-(2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2808661.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2808662.png)




![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2808672.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2808673.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2808674.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate](/img/structure/B2808676.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)